![molecular formula C3H4ClN3 B1597478 3-Chloromethyl-4H-[1,2,4]triazole CAS No. 55928-92-2](/img/structure/B1597478.png)
3-Chloromethyl-4H-[1,2,4]triazole
Overview
Description
“3-Chloromethyl-4H-[1,2,4]triazole” is a chemical compound with the molecular formula C3H4ClN3 . It has a molecular weight of 117.54 g/mol . The compound belongs to the class of triazoles, which are nitrogen-containing heterocyclic compounds .
Synthesis Analysis
The synthesis of triazole derivatives, including “3-Chloromethyl-4H-[1,2,4]triazole”, often involves various types of reactions under mild conditions . The synthesis process can accommodate a broad range of substituents around the core structures, paving the way for the construction of diverse novel bioactive molecules .
Molecular Structure Analysis
The molecular structure of “3-Chloromethyl-4H-[1,2,4]triazole” consists of a five-membered ring containing three nitrogen atoms . The compound also contains a chloromethyl group attached to the triazole ring .
Chemical Reactions Analysis
Triazoles, including “3-Chloromethyl-4H-[1,2,4]triazole”, can undergo various chemical reactions due to their structural characteristics . They can accommodate a broad range of electrophiles and nucleophiles around their core structures .
Physical And Chemical Properties Analysis
“3-Chloromethyl-4H-[1,2,4]triazole” is a solid compound . Its exact physical and chemical properties, such as melting point, boiling point, and density, are not specified in the sources .
Scientific Research Applications
Pharmaceuticals
3-Chloromethyl-4H-[1,2,4]triazole derivatives are pivotal in the development of new pharmaceuticals. They serve as building blocks for compounds with various therapeutic properties, including antimicrobial , antiviral , antitubercular , anticancer , anticonvulsant , analgesic , antioxidant , anti-inflammatory , and antidepressant activities . The versatility of triazole compounds allows for the synthesis of a wide array of bioactive molecules, potentially leading to drugs with higher efficacy and minimal side effects.
Agrochemicals
In the agrochemical industry, triazole compounds, including 3-Chloromethyl-4H-[1,2,4]triazole, are utilized to create fungicides and pesticides. Their ability to act as corrosion inhibitors and ligands for metals makes them valuable in protecting crops and ensuring food security .
Organic Synthesis
The triazole ring is a common motif in organic synthesis due to its ability to undergo various chemical reactions. It can accommodate a broad range of substituents, making it an essential component in constructing novel organic compounds with diverse structural features .
Polymer Chemistry
Triazoles play a significant role in polymer chemistry, where they are used as monomers or cross-linkers to create polymers with specific properties. The triazole ring can enhance the thermal and chemical stability of polymers, making them suitable for high-performance materials .
Supramolecular Chemistry
In supramolecular chemistry, 3-Chloromethyl-4H-[1,2,4]triazole derivatives can be used to design molecules with specific interactions, such as hydrogen bonding and π-π stacking. These interactions are crucial for constructing complex structures like molecular machines and sensors .
Chemical Biology
Triazole derivatives are instrumental in chemical biology for probing biological systems. They can be used to label biomolecules or as pharmacophores in drug discovery, aiding in the understanding of biological processes and the development of therapeutic agents .
Fluorescent Imaging
The triazole moiety can be incorporated into fluorescent probes for imaging applications. These probes can be designed to respond to specific biological or chemical stimuli, providing valuable insights into cellular processes and molecular interactions .
Mechanism of Action
Target of Action
Triazole compounds are known for their ability to bind with a wide range of biomacromolecules through interactions of pi–pi bonds, h bonds, and ion-dipole bonds . This suggests that 3-Chloromethyl-4H-[1,2,4]triazole may interact with various biomolecular targets.
Mode of Action
Triazole compounds are known to interact with their targets through pi–pi bonds, h bonds, and ion-dipole bonds . These interactions can lead to changes in the target molecules, potentially affecting their function.
Biochemical Pathways
Triazole compounds are known to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Triazole compounds are generally stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . These properties could potentially impact the bioavailability of 3-Chloromethyl-4H-[1,2,4]triazole.
Result of Action
Given the wide range of biological activities exhibited by triazole compounds , it is likely that 3-Chloromethyl-4H-[1,2,4]triazole could have diverse effects at the molecular and cellular level.
Action Environment
It is known that the chemical properties of triazole compounds can be influenced by the solvent used . This suggests that the action of 3-Chloromethyl-4H-[1,2,4]triazole could potentially be influenced by environmental factors.
properties
IUPAC Name |
5-(chloromethyl)-1H-1,2,4-triazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN3/c4-1-3-5-2-6-7-3/h2H,1H2,(H,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAZMGQANOHRCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363784 | |
Record name | 3-CHLOROMETHYL-4H-[1,2,4]TRIAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloromethyl-4H-[1,2,4]triazole | |
CAS RN |
55928-92-2 | |
Record name | 3-CHLOROMETHYL-4H-[1,2,4]TRIAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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